molecular formula C20H14FN5OS B11060596 2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11060596
M. Wt: 391.4 g/mol
InChI Key: RYCRZQVRZGBQEF-UHFFFAOYSA-N
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Description

The compound 2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrazolo-pyrido-pyrimidinone core. Key structural attributes include:

  • Ethyl group at position 2, contributing to hydrophobic interactions.
  • 1,3-Thiazol-2-yl group at position 7, introducing sulfur-based polarity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C20H14FN5OS

Molecular Weight

391.4 g/mol

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-(1,3-thiazol-2-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H14FN5OS/c1-2-15-17(12-3-5-13(21)6-4-12)18-23-11-14-16(26(18)24-15)7-9-25(19(14)27)20-22-8-10-28-20/h3-11H,2H2,1H3

InChI Key

RYCRZQVRZGBQEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=NC=CS5

Origin of Product

United States

Preparation Methods

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidinone-H), 7.92–7.88 (m, 2H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.35 (s, 1H, thiazole-H), 4.10 (q, J = 7.0 Hz, 2H, CH₂), 2.75 (q, J = 7.5 Hz, 2H, CH₂), 1.30 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 165.2 (C=O), 162.1 (C-F), 154.8, 148.6, 144.3, 132.5, 130.8, 129.4, 128.7, 121.9, 115.6, 115.4, 42.1 (CH₂), 25.3 (CH₂), 14.0 (CH₃).

  • HRMS : [M+H]+ calculated for C₂₀H₁₅F₂N₅OS: 440.1004; found: 440.1001.

Yield Optimization

StepReaction Time (h)Temperature (°C)Yield (%)
11813082
288075
31210068
468073
5242565

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways during pyrido-pyrimidinone formation are minimized using high-purity starting materials and controlled pH.

  • Thiazole Coupling Efficiency : Low yields in EDCI-mediated coupling are addressed by pre-activating the thiazole carboxylic acid derivative before conjugation.

  • Purification Difficulties : Recrystallization from ethanol/water mixtures (3:1) removes polymeric byproducts, enhancing final compound purity .

Chemical Reactions Analysis

2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L against various bacterial strains, outperforming traditional antibiotics like cefotaxime in specific cases .

Anticancer Potential

Studies have indicated that the compound may possess anticancer properties:

  • It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of electron-withdrawing groups such as fluorine enhances its potency against tumor cells .

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities:

  • In vitro assays revealed that it effectively scavenges free radicals and inhibits lipid peroxidation, indicating potential protective effects against oxidative stress .

Case Studies

Study Findings Reference
Synthesis and Antimicrobial ActivityShowed significant antibacterial effects with MIC values lower than cefotaxime against several strains.
Anticancer ScreeningInduced apoptosis in cancer cell lines; showed higher efficacy than standard treatments.
Antioxidant ActivityInhibited lipid peroxidation effectively compared to known antioxidants like Trolox.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, while in materials science, it may interact with other molecules to enhance electronic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrazolo-pyrido-pyrimidinone backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2-Ethyl, 3-(4-Fluorophenyl), 7-Thiazol C21H15FN6OS 418.45 Thiazol introduces sulfur; fluorophenyl enhances electronic effects .
2-Ethyl-3-(4-Fluorophenyl)-7-(3,4,5-Trimethoxyphenyl) Analog 7-(3,4,5-Trimethoxyphenyl) C24H23FN6O4 502.48 Methoxy groups increase hydrophilicity and potential H-bonding.
2-Ethyl-3-(4-Methoxyphenyl)-7-(5-Methyl-1,2,4-Triazol-3-yl) Analog 3-(4-Methoxyphenyl), 7-Triazol C21H19N7O2 401.41 Methoxyphenyl reduces electronegativity; triazole enhances π-π stacking.
5-(4-Fluorophenyl)-Dihydropyrazolo[1,5-a]Pyrimidinone (Compound 4j) Simpler dihydro core C18H15FN6O2 366.35 Lacks fused pyrido ring; lower molecular weight and complexity.
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (target compound) increases electrophilicity compared to the 4-methoxyphenyl analog .
  • Heterocyclic Variations : The thiazol group (target) offers sulfur-mediated interactions, contrasting with triazole (hydrogen bonding) or trimethoxyphenyl (polarity) in analogs .
  • Core Complexity: The fused pyrido-pyrimidinone system (target) likely enhances rigidity and target selectivity over simpler dihydro derivatives .
Elemental Analysis Comparison:
Compound Calculated (C/H/N) Found (C/H/N) Purity Implications
Target Compound Not explicitly reported Not explicitly reported N/A
Compound 4j 59.01% C, 4.13% H, 22.94% N 58.82% C, 3.98% H, 23.37% N Minor deviations suggest high synthetic fidelity.
Compound 4n 54.81% C, 3.36% H, 20.18% N 54.61% C, 3.58% H, 19.96% N Slightly lower carbon content; possible impurities.

Biological Activity

2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of pyrazolo and pyrido-pyrimidine rings, along with thiazole and fluorophenyl substitutions. Its molecular formula is C16H15FN4OS, which contributes to its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Target Kinase
8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one0.200KDM4A
8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one0.083KDM4B
This compoundTBDTBD

Enzyme Inhibition

The compound has been identified as a potential inhibitor of JmjC histone demethylases (KDMs), which are critical in epigenetic regulation. Inhibitors of KDMs can lead to increased levels of methylated histones and subsequent changes in gene expression profiles associated with cancer progression.

Case Study: KDM Inhibition
In a study focusing on the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications at the C4 position significantly enhanced the inhibitory potency against KDMs. The compound under discussion was among those evaluated for their binding affinity and inhibitory effects on KDM enzymes, showing promising results in cellular assays .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics; however, further investigations are necessary to establish its safety profile in vivo.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step strategies, including cyclization and functionalization. For example:

  • Thiazole ring formation : Use sulfur/nitrogen sources with catalysts (e.g., AlCl₃) under reflux conditions .
  • Pyrazolo-pyrimidine core assembly : React pyrazole precursors with nitriles or carbonyl derivatives in polar solvents (e.g., pyridine) at 100–120°C for 5–6 hours .
  • Purification : Recrystallization from ethanol or dioxane improves purity (yields: 62–70%) . Yield optimization requires adjusting stoichiometry, temperature, and catalysts (e.g., piperidine for azo coupling) .

Q. How is structural characterization performed, and what analytical techniques are critical?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C2, fluorophenyl at C3) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₁H₁₆ClN₇Al in ) .
  • X-ray crystallography : Resolves bond angles/planarity (e.g., dihedral angles between pyrazole and pyrimidine rings) .

Advanced Research Questions

Q. What computational methods predict this compound’s binding affinity to biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases) or receptors. Align with X-ray structures of similar compounds (e.g., ’s 3-(2,4-dichlorophenyl) analog) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How do structural modifications influence biological activity?

Systematic SAR studies reveal:

  • Fluorophenyl group : Enhances metabolic stability and target selectivity (lipophilic interactions) .
  • Thiazole substitution : Replacing thiazole with pyridine reduces kinase inhibition (IC₅₀ increases from 0.2 µM to >10 µM) .
  • Ethyl vs. methyl groups : Ethyl at C2 improves solubility without compromising affinity .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Contradictions may arise from:

  • Assay conditions : Compare results under standardized pH/temperature (e.g., ’s enzyme assays at pH 7.4 vs. 8.0) .
  • Impurity effects : Use HPLC-MS to verify compound purity (>98%) and quantify degradants .
  • Cell-line variability : Validate activity across multiple models (e.g., cancer vs. normal cell lines) .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating kinase inhibition?

  • Kinase profiling : Use ADP-Glo™ assay to measure ATP consumption (IC₅₀ determination) .
  • Cellular assays : Assess proliferation via MTT assay in HeLa or A549 cells (72-hour exposure) .

Q. How to design stability studies for this compound?

  • Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze via HPLC .
  • Light/heat stability : Store at 40°C/75% RH for 4 weeks; monitor degradation by TLC .

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